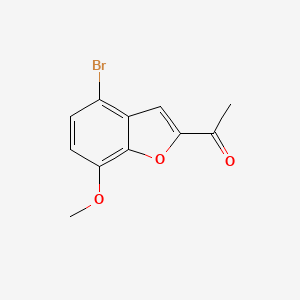
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
説明
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, while not directly studied, can be inferred from related compounds. The structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using various computational methods, including Hartree-Fock and B3LYP with different basis sets. The geometrical parameters of this compound were found to be in agreement with X-ray diffraction data, suggesting a reliable approach for predicting the structure of related benzofuran derivatives .
Synthesis Analysis
Synthesis of benzofuran derivatives can be complex, involving multiple steps and reagents. For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ leads to the formation of benzofuran and dihydrobenzofuran derivatives . This indicates that oxidative conditions can be employed to construct the benzofuran core, which is a key feature in the target molecule. Additionally, the synthesis of related 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones has been achieved starting from 2-(2-formylphenoxy)alkanoic acids, suggesting a potential synthetic route for the target molecule .
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be diverse. For example, the reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones has been successfully performed, yielding the corresponding ethanols and amino compounds . This demonstrates the feasibility of modifying the functional groups on the benzofuran ring, which could be applicable to the target molecule for further functionalization or for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be deduced from their molecular structure and substituents. The presence of a bromo and methoxy group in the target molecule would influence its polarity, solubility, and reactivity. The molecular electrostatic potential of the related compound indicates that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings . This could suggest similar electronic characteristics for the target molecule, affecting its intermolecular interactions and stability. The first hyperpolarizability of the related compound also suggests potential applications in nonlinear optics, which could be an interesting property to investigate for the target molecule .
科学的研究の応用
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, including 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, have been identified as potent structures with a wide range of biological and pharmacological applications, especially in the field of antimicrobial therapy. Benzofuran derivatives are found in natural products and synthetic compounds, displaying significant activity against various microbes. Notable applications include their use in treating skin diseases such as cancer or psoriasis, showcasing their potential as efficient antimicrobial candidates. This scaffold has emerged as a pharmacophore of choice for designing new drugs active toward clinically approved targets, emphasizing the need for further research to exploit its full therapeutic potential in microbial diseases treatment (Hiremathad et al., 2015).
Bioactive Properties and Pharmacological Potential
Benzofuran compounds, including the specific 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, exhibit a variety of bioactivities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted considerable attention due to their potential applications in drug development, making them promising natural drug lead compounds. Recent discoveries of benzofuran derivatives with anti-hepatitis C virus activity and as anticancer agents highlight the ongoing interest in benzofuran scaffolds for novel therapeutic agents. Innovative methods for constructing benzofuran rings further support the development of complex benzofuran-based pharmaceuticals (Miao et al., 2019).
Antimicrobial Activity of Benzofuran Scaffolds
The antimicrobial activity of benzofuran scaffolds, including 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, has been extensively investigated against various bacterial (Gram-positive and Gram-negative) and fungal microorganisms. The electronic nature of substituents on the benzofuran nucleus significantly affects its activity, with functionalities like -OH, -OMe, sulfonamide, or halogen enhancing the therapeutic activities. This highlights the potential of benzofuran derivatives as promising antimicrobial agents, encouraging further exploration for human health promotion (Abbas & Dawood, 2022).
特性
IUPAC Name |
1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGUSCBWCVSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618619 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | |
CAS RN |
192381-08-1 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

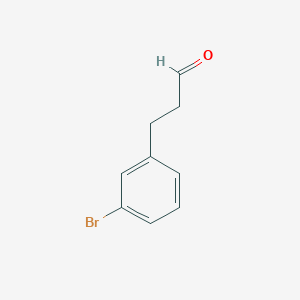
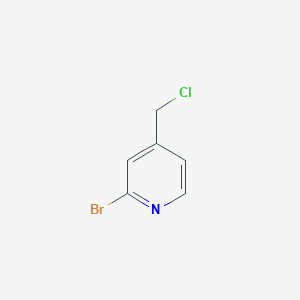
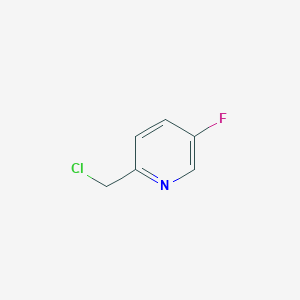
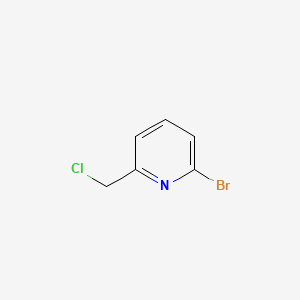
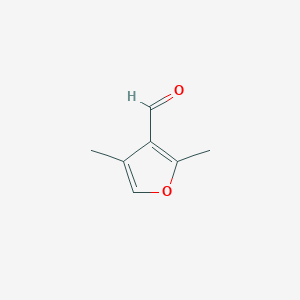
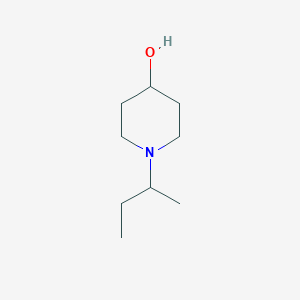
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)
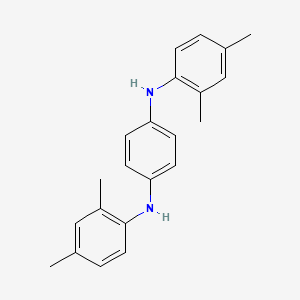
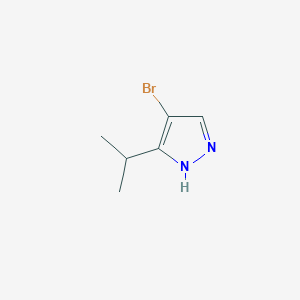
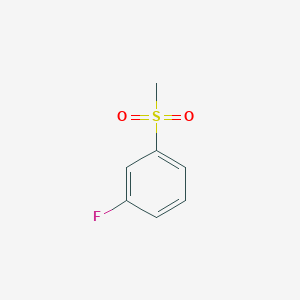
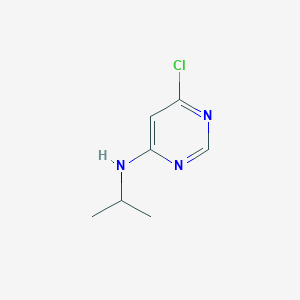
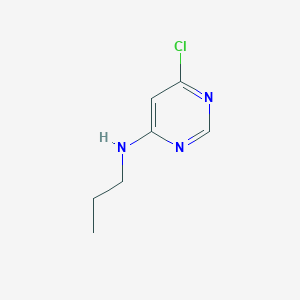
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
